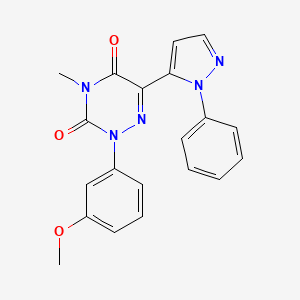
2-(3-metoxifenil)-4-metil-6-(1-fenil-1H-pirazol-5-il)-1,2,4-triazina-3,5(2H,4H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxyphenyl)-4-methyl-6-(1-phenyl-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C20H17N5O3 and its molecular weight is 375.388. The purity is usually 95%.
BenchChem offers high-quality 2-(3-methoxyphenyl)-4-methyl-6-(1-phenyl-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methoxyphenyl)-4-methyl-6-(1-phenyl-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis completo de las aplicaciones de investigación científica de la 2-(3-metoxifenil)-4-metil-6-(1-fenil-1H-pirazol-5-il)-1,2,4-triazina-3,5(2H,4H)-diona, centrándose en seis campos únicos:
Agentes antiinflamatorios
Este compuesto ha mostrado potencial como agente antiinflamatorio. La investigación indica que puede inhibir la producción de citocinas proinflamatorias como TNF-α, IL-6 e IL-1β. También reduce los niveles de óxido nítrico (NO) y prostaglandina E2 (PGE2), que son mediadores clave en la respuesta inflamatoria . Estas propiedades lo convierten en un candidato prometedor para tratar afecciones como la artritis y otras enfermedades inflamatorias.
Actividad anticancerígena
Los estudios han demostrado que este compuesto exhibe efectos citotóxicos contra varias líneas celulares cancerosas. Puede inducir la apoptosis (muerte celular programada) en las células cancerosas, inhibiendo así su proliferación . Esto lo convierte en un candidato potencial para el desarrollo de nuevos fármacos anticancerígenos, particularmente para cánceres que son resistentes a las terapias convencionales.
Propiedades antimicrobianas
Se ha encontrado que el compuesto posee una actividad antimicrobiana significativa contra una gama de patógenos bacterianos y fúngicos . Esto incluye bacterias Gram-positivas y Gram-negativas, así como varias especies de hongos. Sus propiedades antimicrobianas de amplio espectro sugieren que podría usarse en el desarrollo de nuevos antibióticos o agentes antifúngicos.
Efectos neuroprotectores
La investigación ha demostrado que este compuesto puede tener efectos neuroprotectores, ofreciendo potencialmente protección contra enfermedades neurodegenerativas como el Alzheimer y el Parkinson . Parece ejercer estos efectos al reducir el estrés oxidativo y la inflamación en los tejidos neuronales, preservando así la función neuronal y la viabilidad.
Actividad antioxidante
El compuesto exhibe fuertes propiedades antioxidantes, que pueden ayudar a neutralizar los radicales libres y reducir el estrés oxidativo . Esta actividad es beneficiosa para prevenir el daño celular y el envejecimiento, y podría utilizarse en el desarrollo de suplementos o productos farmacéuticos destinados a mejorar la salud general y la longevidad.
Inhibición enzimática
Este compuesto se ha estudiado por su capacidad para inhibir ciertas enzimas que están involucradas en los procesos de la enfermedad . Por ejemplo, ha mostrado efectos inhibitorios sobre enzimas como COX-2, que participa en la inflamación, y varias quinasas que desempeñan papeles en las vías de señalización de las células cancerosas. Esto lo convierte en una herramienta valiosa en el descubrimiento y desarrollo de fármacos para dirigirse a vías enzimáticas específicas.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-4-methyl-6-(2-phenylpyrazol-3-yl)-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-23-19(26)18(17-11-12-21-24(17)14-7-4-3-5-8-14)22-25(20(23)27)15-9-6-10-16(13-15)28-2/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXNTEFVESEWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC(=CC=C2)OC)C3=CC=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2479306.png)
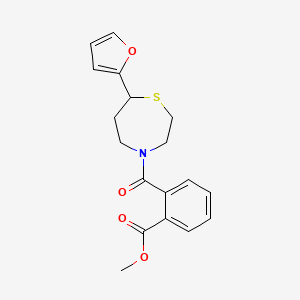
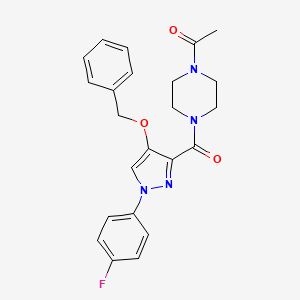
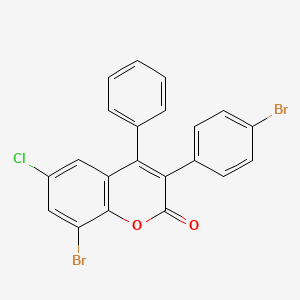
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2479313.png)
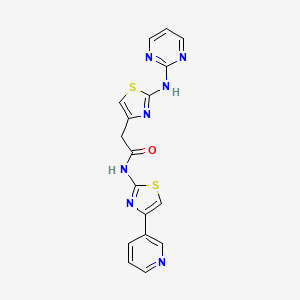

![2-[4-(3-Methylbut-2-en-1-yl)piperazin-1-yl]pyrimidine](/img/structure/B2479317.png)
![1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol](/img/structure/B2479318.png)
![tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B2479319.png)
![2-((2-(4-bromophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2479323.png)

![1-{1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2479325.png)

